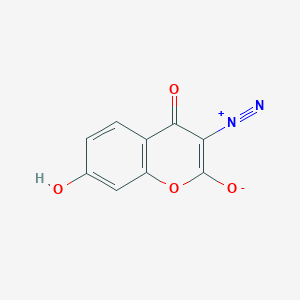
3-Diazonio-7-hydroxy-4-oxo-4H-1-benzopyran-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Diazonio-7-hydroxy-4-oxo-4H-1-benzopyran-2-olate is a chemical compound with the molecular formula C9H4N2O4. It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is notable for its unique structure, which includes a diazonium group, a hydroxy group, and a chromen-2-olate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazonio-7-hydroxy-4-oxo-4H-1-benzopyran-2-olate typically involves the diazotization of 7-hydroxy-4-oxo-4H-1-benzopyran-2-amine. This process is carried out under acidic conditions using sodium nitrite and hydrochloric acid. The reaction proceeds as follows:
- Dissolve 7-hydroxy-4-oxo-4H-1-benzopyran-2-amine in hydrochloric acid.
- Cool the solution to 0-5°C.
- Slowly add a solution of sodium nitrite while maintaining the temperature.
- Stir the reaction mixture for a specified period to complete the diazotization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Diazonio-7-hydroxy-4-oxo-4H-1-benzopyran-2-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a nucleophile and a suitable solvent, such as water or ethanol.
Coupling Reactions: Often performed in alkaline conditions using sodium hydroxide or potassium carbonate.
Reduction Reactions: Commonly use reducing agents like sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original compound.
Coupling Reactions:
Reduction Reactions: The corresponding amine derivative of the original compound.
Applications De Recherche Scientifique
3-Diazonio-7-hydroxy-4-oxo-4H-1-benzopyran-2-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Diazonio-7-hydroxy-4-oxo-4H-1-benzopyran-2-olate involves its ability to undergo various chemical reactions, particularly azo coupling and substitution reactions. These reactions enable the compound to interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The molecular targets and pathways involved in these effects are still under investigation, but they may include interactions with enzymes, DNA, or cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Formylchromone: A related compound with a formyl group instead of a diazonium group.
4-Oxo-4H-1-benzopyran-3-carboxaldehyde: Another benzopyran derivative with a carboxaldehyde group.
Chromone-2-carboxylic acid: A benzopyran derivative with a carboxylic acid group.
Uniqueness
3-Diazonio-7-hydroxy-4-oxo-4H-1-benzopyran-2-olate is unique due to its diazonium group, which imparts distinct reactivity and potential applications in azo coupling reactions. This makes it valuable in the synthesis of azo compounds, which are important in the dye and pigment industries.
Propriétés
Numéro CAS |
195309-33-2 |
|---|---|
Formule moléculaire |
C9H4N2O4 |
Poids moléculaire |
204.14 g/mol |
Nom IUPAC |
3-diazonio-7-hydroxy-4-oxochromen-2-olate |
InChI |
InChI=1S/C9H4N2O4/c10-11-7-8(13)5-2-1-4(12)3-6(5)15-9(7)14/h1-3H,(H-,12,13,14) |
Clé InChI |
JOOSTKFDDRATRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)OC(=C(C2=O)[N+]#N)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
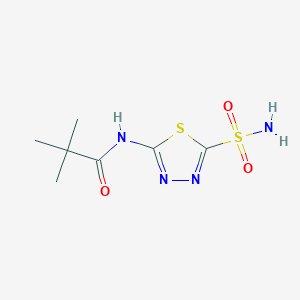
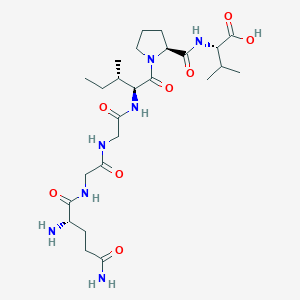

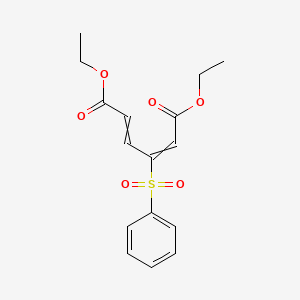
![6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12568823.png)
![1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene](/img/structure/B12568831.png)
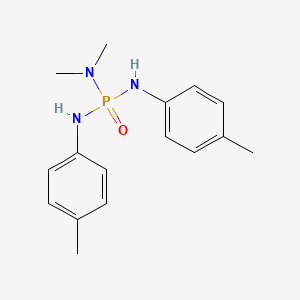
![Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl-](/img/structure/B12568833.png)
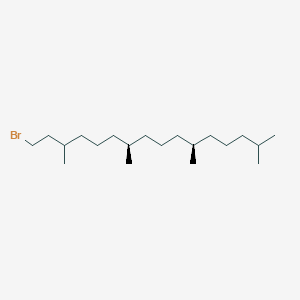
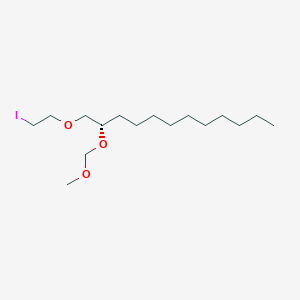
![2-{[3-(3-Ethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B12568842.png)
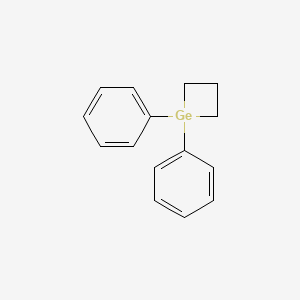
![6-[(Undec-10-en-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12568853.png)
